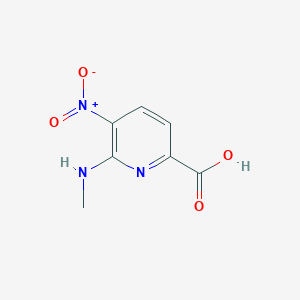

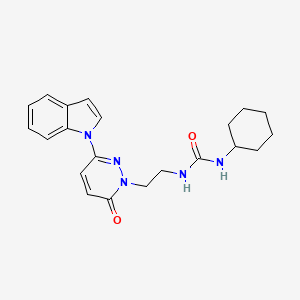

6-(Methylamino)-5-nitropyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

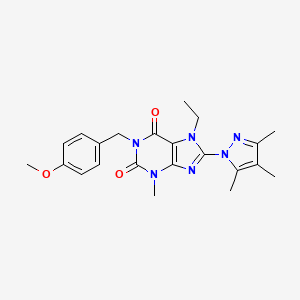

6-(Methylamino)-5-nitropyridine-2-carboxylic acid, also known as Methylamino-nitropyridine (MANP), is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a nitrogen-containing heterocyclic compound that belongs to the pyridine family. The compound has a molecular formula of C7H7N3O4 and a molecular weight of 205.15 g/mol.

Wissenschaftliche Forschungsanwendungen

Anticoccidial Agents

Nitropyridinecarboxamides and their derivatives have been explored for their anticoccidial activity, highlighting the significance of nitropyridinecarboxamide compounds in treating parasitic infections in poultry. Among various synthesized nitropyridinecarboxamides, specific configurations have shown optimal activity against Eimeria tenella, a causative agent of coccidiosis in birds. These findings demonstrate the potential of 6-(methylamino)-5-nitropyridine-2-carboxylic acid derivatives in veterinary medicine and the development of new anticoccidial agents (Morisawa, Kataoka, Kitano, 1977), (Morisawa, Kataoka, Sakamoto, Nagahori, Kitano, Kusano, 1978).

Antimicrobial Activity

Research into the structural variations and antimicrobial efficacy of nitropyridine derivatives, including this compound and its analogs, has shown promise in the development of new antibacterial agents. By modifying the chemical structure, researchers aim to enhance the antimicrobial activity of these compounds, potentially offering new treatments for bacterial infections (Abdel-rahman, Bakhite, Al-Taifi, 2002).

Anticancer Research

Synthetic pathways and the evaluation of nitropyridine derivatives for potential anticancer applications have been a focus of scientific inquiry. The manipulation of the nitropyridine core structure, including this compound, has facilitated the discovery of novel compounds with antitumor activity. This research avenue holds the promise of developing new therapeutic options for cancer treatment, demonstrating the versatility and potential medicinal value of nitropyridine derivatives (Temple, Wheeler, Comber, Elliott, Montgomery, 1983).

Enzyme Inhibition

Studies on the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, by nitropyridine derivatives, including this compound, have provided insights into the development of novel antibacterial agents. These compounds, through their interaction with the enzyme, demonstrate potential as alternatives to traditional sulfonamide antibiotics, offering a pathway to combat antibiotic resistance (Lever, Bell, Hyman, Mcguire, Ferone, 1986).

Electrocatalysis and Carbon Dioxide Utilization

The electrocatalytic carboxylation of nitropyridine compounds, including this compound, with carbon dioxide in ionic liquids presents an innovative approach to synthesizing value-added chemicals. This research not only showcases the chemical versatility of nitropyridine derivatives but also contributes to the development of sustainable chemical processes by utilizing carbon dioxide, a greenhouse gas, as a raw material (Feng, Huang, Liu, Wang, 2010).

Eigenschaften

IUPAC Name |

6-(methylamino)-5-nitropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-8-6-5(10(13)14)3-2-4(9-6)7(11)12/h2-3H,1H3,(H,8,9)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKBOXRZLVUTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2643319.png)

![4-methyl-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2643325.png)

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2643337.png)

![N-benzyl-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfonyl]propanamide](/img/structure/B2643341.png)